molecular formula C9H17NO B3282886 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 7588-15-0

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B3282886
CAS No.: 7588-15-0
M. Wt: 155.24 g/mol
InChI Key: GTSORJFWHKEXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic organic compound featuring a bridged nitrogen heterocycle, which serves as a versatile and conformationally restricted intermediate in medicinal chemistry research . This compound is characterized by a robust chair-chair conformation, providing a rigid scaffold that is valuable for studying structure-activity relationships in drug discovery . Its primary research value lies in its role as a precursor for the synthesis of potent and highly selective sigma-2 (σ2) receptor ligands . Such derivatives have shown significant promise in oncological research, demonstrating an ability to act as chemosensitizers that enhance the cytotoxicity of conventional anticancer drugs like doxorubicin in vitro . The mechanism of action for these advanced derivatives involves high-affinity binding to sigma-2 receptors, which are overexpressed in proliferating tumor cells . This interaction can induce apoptosis and is being actively investigated for potential applications in cancer therapy and as a tool for imaging tumors . The structural framework of this azabicyclononane is also of interest in the design and development of 5-HT3 receptor antagonists, further highlighting its utility across multiple neuropharmacological domains . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSORJFWHKEXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

The Mannich reaction is a cornerstone in the synthesis of the 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold. chemijournal.com This classical three-component condensation typically involves a ketone with active alpha-hydrogens, an aldehyde, and a primary amine or ammonia. chemijournal.com For the synthesis of the precursor 3-methyl-3-azabicyclo[3.3.1]nonan-9-one, a common approach involves the reaction between glutaraldehyde, methylamine, and a dicarboxylate, which upon cyclization and subsequent decarboxylation yields the desired bicyclic ketone.

A notable variation is the one-pot tandem Mannich reaction, which allows for the efficient formation of the azabicyclo framework from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in good yields. rsc.org Intramolecular Mannich cyclizations have also been employed as a key step in the synthesis of related 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones, highlighting the versatility of this reaction in constructing the bicyclic core. mdpi.com

The conversion of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one to the target alcohol, this compound, is a critical step that has been accomplished using various reducing agents, with significant focus on stereochemical outcomes.

Sodium Borohydride (B1222165) Reduction: Reduction of the ketone precursor with sodium borohydride (NaBH₄) is a widely used method. acs.orgsmolecule.comgoogle.com This reaction typically yields a mixture of the α- and β-epimeric alcohols. acs.orgresearchgate.net Studies have shown that the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium borohydride results in a mixture of α- and β-epimers in a ratio of approximately 2:3. researchgate.net The choice of solvent and reaction conditions can influence this ratio.

Ruthenium-Catalyzed Hydrogenation: Catalytic hydrogenation offers an alternative, often more stereoselective, route. Ruthenium complexes, in particular, have been identified as effective catalysts for the reduction of azabicyclic ketones. smolecule.com A patented method describes the use of a ruthenium complex catalyst to reduce 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohol with high selectivity. google.com This approach is presented as a more cost-effective and simplified process compared to using boron-based reductants, as it generates less waste and simplifies product extraction. google.com Hydrogenation of the precursor ketone in the presence of catalysts like ruthenium complexes can be a cost-effective production method. smolecule.com

Reducing Agent/CatalystSubstrateKey OutcomeReference
Sodium Borohydride (NaBH₄)3-methyl-3-azabicyclo[3.3.1]nonan-9-oneProduces a mixture of α- and β-amino alcohols. acs.org
Sodium Borohydride (NaBH₄)3-substituted-3-azabicyclo[3.3.1]nonan-9-onesYields a mixture of α- and β-epimers (ratio approx. 2:3). researchgate.net
Ruthenium Complex Catalyst9-azabicyclo[3.3.1]nonan-3-one derivativeProvides a cost-effective method to obtain the endo-alcohol derivative. google.com

Modern synthetic chemistry has seen the rise of multi-component and tandem (or cascade) reactions to build complex molecular architectures efficiently. While many examples focus on related bicyclo[3.3.1]nonane systems, the principles are relevant. nih.govacs.orgrsc.org For instance, a one-pot tandem Mannich reaction has been developed to synthesize the 3-azabicyclo[3.3.1]nonane scaffold directly from aromatic ketones. rsc.org Other strategies, such as tandem Michael addition-Claisen condensation cascades, have been used to create the core bicyclo[3.3.1]nonane structure. rsc.org Intramolecular free-radical cyclizations mediated by transition metals like ruthenium also represent a powerful, though less commonly cited for this specific target, method for constructing bicyclic systems. thieme-connect.de

Stereoselective Synthesis and Diastereomeric Control

The stereochemistry of the hydroxyl group at the C-9 position is a defining feature of this compound, leading to the formation of different diastereomers.

The reduction of the carbonyl group in 3-methyl-3-azabicyclo[3.3.1]nonan-9-one leads to the formation of two epimeric alcohols, designated as alpha (α) and beta (β). acs.org The spatial orientation of the resulting hydroxyl group relative to the nitrogen-containing ring determines the epimer. Conformational and structural studies of these α and β epimers have been conducted using techniques such as NMR spectroscopy and molecular mechanics calculations. researchgate.netorcid.org The reduction of the ketone with reagents like sodium borohydride or through catalytic hydrogenation with platinum typically affords mixtures of these α- and β-isomers, with the specific ratio being dependent on the reducing agent and reaction conditions. acs.org For example, the reduction of related 3-substituted-3-azabicyclo[3.3.1]nonan-9-ones with sodium borohydride gave the corresponding alcohols as mixtures of α- and β-epimers. researchgate.net

The terms endo and exo are used to describe the stereochemistry of substituents on the bridges of a bicyclic system. In the context of 3-azabicyclo[3.3.1]nonan-9-ol, this refers to the orientation of the hydroxyl group. Achieving control over the endo/exo selectivity is a key challenge in the synthesis of these and related bicyclic compounds.

Catalytic hydrogenation has proven to be a valuable tool for achieving stereocontrol. The use of specific ruthenium complex catalysts has been shown to selectively produce the endo-isomer of 9-azabicyclo[3.3.1]nonan-3-ol derivatives. google.com This stereoselectivity is a significant advantage over methods that produce isomeric mixtures, simplifying purification and increasing the yield of the desired product. google.com The development of enantioselective and diastereospecific synthetic routes for related bicyclic systems, often using key steps like asymmetric epoxidation, provides a framework for designing syntheses that can control the absolute stereochemistry of the final product. rsc.org

Stereochemical AspectSynthetic MethodOutcome/Controlling FactorReference
α/β Epimer FormationSodium Borohydride ReductionForms a mixture of α and β epimers. acs.orgresearchgate.net
α/β Epimer FormationCatalytic Hydrogenation (with Platinum)Forms a mixture of α and β isomers. acs.org
endo/exo SelectivityRuthenium-Catalyzed HydrogenationCan selectively produce the endo-alcohol. google.com

Derivatization Strategies and Analog Design

The rigid bicyclic framework of this compound serves as a valuable scaffold in medicinal chemistry and materials science. Its strategic derivatization allows for the fine-tuning of physicochemical properties and biological activities. Key derivatization strategies focus on the three main reactive sites: the hydroxyl group at the C-9 bridge position, the tertiary amine at the N-3 position, and the carbon atoms of the bicyclic skeleton.

The hydroxyl group at the C-9 position is a prime site for introducing a variety of functional groups through esterification, etherification, and the formation of other derivatives like carbamates. These modifications can significantly alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds.

One common approach involves the reaction of the corresponding ketone, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one, with organometallic reagents. For instance, the addition of Grignard reagents, such as phenylmagnesium bromide, to the ketone precursor yields tertiary alcohols. nih.gov This reaction can be highly stereospecific, leading to the formation of alcohols with the newly introduced group in a defined orientation. nih.gov

Another key functionalization is the formation of carbamates. The hydroxyl group of related 9-azabicyclo[3.3.1]nonan-3-ol derivatives has been reacted with isocyanates, such as 2-methoxy-5-methylphenyl isocyanate, in the presence of a catalyst like dibutyltin (B87310) diacetate, to produce phenylcarbamate analogs. nih.gov This strategy has been employed to synthesize ligands for sigma (σ) receptors. nih.govnih.gov

The table below summarizes examples of functionalization at the C-9 hydroxyl position of related azabicyclic scaffolds.

Precursor ScaffoldReagentFunctionalization TypeProduct TypeReference
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-onePhenylmagnesium bromideGrignard AdditionTertiary Alcohol nih.gov
9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol2-Methoxy-5-methylphenyl isocyanateCarbamate (B1207046) FormationPhenylcarbamate nih.gov

The N-methyl group of the 3-azabicyclo[3.3.1]nonane core is another critical point for modification. The tertiary amine can be demethylated and subsequently functionalized with a wide range of substituents to explore structure-activity relationships.

N-demethylation is a common first step. Reagents such as cyanogen (B1215507) bromide (CNBr) or ethyl chloroformate are effective for this transformation. nih.gov For example, reacting the N-methyl compound with CNBr followed by hydrolysis, or with ethyl chloroformate followed by treatment with TMSI, can yield the secondary amine (3-azabicyclo[3.3.1]nonan-9-ol). nih.gov This secondary amine is a versatile intermediate for introducing new N-substituents via N-alkylation or N-arylation.

Following demethylation, the resulting secondary amine can be alkylated with various alkyl halides or other electrophiles. This allows for the introduction of diverse functional groups, including phenethyl, cinnamyl, and phenylcyclopropylmethyl moieties, which have been shown to modulate opioid receptor affinity and efficacy in related morphan systems. nih.gov In the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, N-benzylation is a common strategy, with the benzyl (B1604629) group often serving as a protecting group that can be removed later via hydrogenolysis using a palladium on carbon (Pd/C) catalyst. google.comepo.org

Below is a table detailing common reagents for N-methyl group modifications.

TransformationReagent(s)Intermediate/ProductReference
N-DemethylationCyanogen bromide (CNBr)N-cyano derivative, then secondary amine nih.gov
N-DemethylationEthyl chloroformate, then TMSISecondary amine nih.gov
N-Debenzylation10% Palladium on carbon (Pd/C), H₂Secondary amine google.comepo.org
N-AlkylationAlkyl halides (e.g., 3-bromomethyl-pyridine)N-substituted derivatives nih.gov

Introducing substituents onto the carbon framework of the 3-azabicyclo[3.3.1]nonane system allows for extensive structural diversification. The C-2 and C-4 positions, adjacent to the nitrogen atom, are particularly amenable to substitution, often through a one-pot Mannich condensation reaction. researchgate.netdoi.org

This reaction typically involves the condensation of a ketone (e.g., cyclohexanone), an aldehyde (e.g., benzaldehyde), and an amine source (e.g., ammonium (B1175870) acetate (B1210297) or methylamine). researchgate.netdoi.org By using substituted benzaldehydes, a wide variety of aryl groups can be introduced at the C-2 and C-4 positions. doi.orgtandfonline.com This methodology has been used to synthesize a range of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which are direct precursors to the corresponding 9-ol derivatives via reduction. doi.orgtandfonline.com The aryl groups typically adopt an equatorial orientation to minimize steric hindrance. doi.org

Substitution at the bridgehead positions (C-1 and C-5) is also possible. For instance, 2,4-diaryl-1-methyl-3-azabicyclo[3.3.1]nonan-9-ones have been synthesized using a modified Mannich reaction. researchgate.net Further studies have explored the synthesis and conformational analysis of derivatives functionalized at the C-1 position with groups like hydroxymethyl. researchgate.net

The following table showcases examples of substitutions on the bicyclic framework.

Position(s)Synthetic MethodPrecursorsResulting StructureReference
C-2, C-4Mannich CondensationCyclohexanone, substituted benzaldehydes, ammonium acetate2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one doi.orgtandfonline.com
C-1, C-2, C-4Modified Mannich CondensationCyclohexanones, benzaldehydes, ammonium acetate2,4-Diaryl-1-methyl-3-azabicyclo[3.3.1]nonan-9-one researchgate.net
C-1Not specifiedNot specified1-Hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol researchgate.net

Replacing the nitrogen atom at position 3 or other carbon atoms in the bicyclic framework with different heteroatoms leads to the formation of heteroanalogues. These structural modifications can dramatically alter the compound's conformation and biological properties. A notable example is the synthesis of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones.

These sulfur-containing analogues are typically prepared via a Mannich-type condensation. nih.govtandfonline.com The synthesis involves the reaction of a 4-thianone, an aldehyde, and an amine. tandfonline.com This method allows for the creation of a diverse library of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones. tandfonline.com The resulting ketone can then be reduced to the corresponding alcohol, yielding a heteroanalogue of this compound where a carbon ring has been replaced by a sulfur-containing ring. nih.govtandfonline.com For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been synthesized from 4-thianone and subsequently converted to the corresponding 9-ol derivative. nih.gov The conformation of these heteroanalogues has been studied, revealing that the rings can adopt chair-chair or chair-boat conformations depending on the substituents and solid-state packing forces. nih.govtandfonline.com

Heteroanalogue ClassKey PrecursorSynthetic ReactionResulting Core StructureReference
3-Thia-7-azabicyclo[3.3.1]nonan-9-ones4-ThianoneMannich-type condensation3-Thia-7-azabicyclo[3.3.1]nonane nih.govtandfonline.com
1-Methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxideQuinaldine, methylsulfinylmethyl carbanionCondensation3,4-Benzo-7-thia-2-azabicyclo[3.3.1]nonane jst.go.jp

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for unambiguously determining the three-dimensional structure and conformational dynamics of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol.

NMR spectroscopy is the most powerful tool for investigating the structure of 3-azabicyclo[3.3.1]nonane derivatives in solution. nih.gov A combination of one-dimensional and two-dimensional experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra provide the fundamental information for structural assignment. The chemical shifts of the carbon and proton atoms are indicative of their local electronic environment, while the coupling constants in the ¹H spectrum give insight into the dihedral angles between adjacent protons, which is crucial for conformational analysis. semanticscholar.org

For the 3-azabicyclo[3.3.1]nonane skeleton, the molecule typically adopts a flattened chair-chair conformation. researchgate.net In this conformation, the signals for the bridgehead protons (H-1 and H-5) and the protons on carbons adjacent to the nitrogen (H-2, H-4) are particularly diagnostic. The presence of the N-methyl group introduces a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The stereochemistry of the hydroxyl group at C-9 (syn or anti with respect to the nitrogen atom) significantly influences the chemical shifts of nearby protons and carbons, particularly the bridgehead atoms (C-1, C-5) and the axial protons on the six-membered rings. nih.gov

Below are typical chemical shift ranges observed for the 3-azabicyclo[3.3.1]nonane framework, derived from studies of closely related derivatives.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Observations
C1, C5Multiplet~53-54Bridgehead carbons, crucial for establishing framework. tandfonline.com
C2, C4Doublet~64-65Carbons adjacent to nitrogen; chemical shift influenced by N-substitution.
N-CH₃Singlet~42-45Characteristic signal for the N-methyl group.
C6, C8Multiplet~29-30Methylene carbons on the carbocyclic ring. tandfonline.com
C7Multiplet~21-22Methylene carbon at the apex of the carbocyclic ring. tandfonline.com
C9Singlet~70-75Carbon bearing the hydroxyl group; chemical shift is highly sensitive to OH stereochemistry.
OHBroad Singlet-Proton signal is solvent-dependent and may exchange.

Two-dimensional NMR techniques are essential for confirming atomic connectivity and deducing the molecule's three-dimensional structure and preferred conformation. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of connections through the carbon skeleton. It is used to confirm the assignment of protons on adjacent carbons, such as the relationship between the bridgehead protons (H-1, H-5) and the protons on the rings (H-2, H-4, H-6, H-8). acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, providing critical information for stereochemical and conformational analysis. acs.org In the context of this compound, NOESY can distinguish between chair-chair and chair-boat conformations. For example, in a chair-chair conformation, spatial correlations would be expected between axial protons on the same side of the ring system. The presence or absence of a NOE correlation between the C-9 proton and the N-methyl protons can help determine the syn or anti orientation of the hydroxyl group. nih.govacs.org

The bicyclo[3.3.1]nonane system can exist as an equilibrium of different conformers, such as the chair-chair and chair-boat forms. nih.gov At room temperature, the interchange between these conformers may be rapid on the NMR timescale, resulting in averaged signals.

Low-temperature NMR studies can "freeze out" these individual conformers, allowing for their separate observation and characterization. acs.org By recording spectra at various temperatures, it is possible to observe signal broadening and eventual splitting as the exchange rate slows. This dynamic NMR analysis can determine the energy barriers for conformational interchange and the relative populations of the conformers at equilibrium. For N-substituted derivatives, low-temperature NMR is also used to study restricted rotation around the N-C(acyl) bond, although this is less relevant for the N-methyl group.

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
O-HStretching3200 - 3600 (Broad)The broadness is indicative of hydrogen bonding.
C-HStretching2850 - 3000From alkyl CH₂, CH, and N-CH₃ groups. tandfonline.com
C-NStretching1000 - 1250Characteristic of aliphatic amines.
C-OStretching1050 - 1150Typical for secondary alcohols.

The position and shape of the O-H stretching band can provide insights into intra- and intermolecular hydrogen bonding, which can be influenced by the conformation of the bicyclic system. researchgate.net

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₉H₁₇NO. HRMS can measure the mass of the protonated molecule [M+H]⁺ with high precision (typically to four or five decimal places). This experimental value is then compared to the calculated theoretical mass for the C₉H₁₈NO⁺ ion to confirm the elemental composition. This technique is crucial for differentiating the compound from potential isomers or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

For chiral molecules such as derivatives of this compound, X-ray crystallography is a crucial tool for the unambiguous determination of their absolute configuration. nih.govnih.gov By analyzing the anomalous scattering of X-rays, the precise spatial arrangement of atoms can be established, allowing for the assignment of stereochemical descriptors (e.g., R/S) to the chiral centers. For instance, the absolute configuration of related azabicyclo[3.3.1]nonan-9-ol derivatives has been successfully determined using this method, providing foundational knowledge for stereospecific synthesis and analysis. nih.govnih.gov The determination of the absolute structure is only possible for non-centrosymmetric crystal structures. ed.ac.uk

Crystallographic studies of this compound and its analogs reveal the presence of various non-covalent interactions that govern their crystal packing. researchgate.net The hydroxyl group at the C-9 position is a key participant in hydrogen bonding. Both intramolecular and intermolecular hydrogen bonds can significantly influence the molecule's conformation. In many 3-azabicyclo[3.3.1]nonane systems, the bicyclic framework adopts a chair-chair conformation. nih.govnih.gov However, the presence of substituents can lead to conformational changes. For example, in some derivatives, the piperidine (B6355638) ring may adopt a boat conformation to accommodate certain interactions. clockss.org Intermolecular hydrogen bonds, often involving the hydroxyl group and the nitrogen atom of an adjacent molecule, play a significant role in stabilizing the crystal lattice. researchgate.net

Theoretical and Computational Conformational Studies

To complement experimental data and to explore the dynamic conformational behavior of this compound in different environments, a variety of computational methods have been employed. These theoretical approaches provide valuable insights into the relative energies of different conformers and the barriers to their interconversion.

Molecular mechanics calculations offer a computationally efficient method to explore the potential energy surface of this compound. These calculations are useful for identifying stable conformers and estimating their relative energies. For the broader class of bicyclo[3.3.1]nonanes, these studies often predict the twin-chair conformation to be the most stable.

For a more accurate description of the electronic structure and energetics, ab initio and Density Functional Theory (DFT) calculations are employed. researchgate.netnih.gov These methods have been used to investigate the molecular structures and energy differences between various conformers of related bicyclo[3.3.1]nonan-9-one systems. researchgate.net DFT calculations, particularly using methods like B3LYP with appropriate basis sets, have proven effective in optimizing molecular geometries and predicting spectroscopic properties that correlate well with experimental findings. nih.gov For instance, in studies of bicyclo[3.3.1]nonan-9-one, the energy difference between the twin-chair and boat-chair conformations was calculated to be small, suggesting the possibility of both conformers coexisting. researchgate.net

Semiempirical quantum mechanical methods provide a balance between computational cost and accuracy, making them suitable for preliminary conformational searches of larger molecules. While not as rigorous as ab initio or DFT methods, they can offer valuable qualitative insights into the preferred conformations and electronic properties of this compound and its derivatives. These methods have been applied to the broader class of azabicyclo[3.3.1]nonane systems to understand their structural features.

Applications in Chemical Biology and Medicinal Chemistry Research in Vitro & Mechanistic Focus

Utility as a Molecular Scaffold for Bioactive Compound Design

The azabicyclo[3.3.1]nonane core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net Its rigid structure reduces the entropic penalty upon binding to a receptor or enzyme, while the presence of the nitrogen atom provides a key site for modification and interaction, often through hydrogen bonding or salt bridge formation. rsc.org This scaffold is prevalent in numerous bioactive natural products, particularly alkaloids, which has inspired its use in medicinal chemistry. rsc.orgresearchgate.net

The design of bioactive compounds using the azabicyclo[3.3.1]nonane scaffold is guided by specific principles to target neurological and oncological pathways.

Neurological Pathways: For neurological targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs), the scaffold provides a rigid core to orient substituents that interact with the receptor's binding sites. nih.gov Design principles often involve incorporating a hydrogen bond acceptor (HBA) functionality, such as a carboxamide, on one of the nitrogen atoms. nih.gov The nature of the HBA system and the type of aryl or alkyl substituents are critical for modulating affinity and selectivity for different nAChR subtypes, such as α4β2. nih.govresearchgate.net The scaffold's ability to be protonated also allows for critical interactions within receptor binding pockets. rsc.org Derivatives have been developed as potential agents for neurodegenerative disorders by acting as modulators of AMPA receptors. bohrium.com

Oncological Pathways: In oncology, the scaffold is utilized to develop cytotoxic agents and enzyme inhibitors. rsc.org The design strategy often involves attaching aryl groups at the C-2 and C-4 positions. Structure-activity relationship (SAR) studies have shown that the substitution pattern on these aryl rings significantly influences anti-proliferative activity. scirp.orgresearchgate.net For instance, introducing electron-withdrawing groups like halogens (e.g., -F, -Cl) at the para position of the aryl rings can enhance cytotoxicity against cancer cell lines like HepG2. scirp.orgresearchgate.net Conversely, electron-donating groups tend to decrease cytotoxicity while increasing antioxidant properties. researchgate.net The rigid bicyclic structure is also a key feature in the design of sigma-2 (σ2) receptor ligands, which are overexpressed in many tumor cells, making them a target for cancer therapeutics and imaging agents. nih.gov

The structural versatility of the azabicyclo[3.3.1]nonane core has led to the development of several classes of novel drug candidates.

Sigma Receptor Ligands: A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and identified as potent and highly selective σ2 receptor ligands. nih.gov Compounds such as WC-26 and WC-59 emerged from these studies with high affinity (Ki = 2.58 and 0.82 nM, respectively) and excellent selectivity over the σ1 receptor. nih.gov These compounds are being explored as potential chemosensitizers to enhance the efficacy of conventional chemotherapy drugs. nih.gov

nAChR Modulators: The 3,7-diazabicyclo[3.3.1]nonane variant of the scaffold has been extensively used to create selective ligands for nicotinic acetylcholine receptors (nAChRs). nih.gov By modifying substituents and incorporating various spacer motifs, researchers have developed compounds with high affinity in the low nanomolar range and selectivity for the α4β2 subtype, which is implicated in neurological conditions like Alzheimer's disease and nicotine (B1678760) addiction. researchgate.net

Enzyme Inhibitors: The scaffold has been employed to design inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Constraining a piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane (a related bridged system) was found to be beneficial, boosting inhibitory potency significantly. acs.org This principle of conformational constraint is a key strategy in using these bicyclic scaffolds for enzyme-targeted drug design.

In Vitro Pharmacological Investigations

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have been subjected to extensive in vitro pharmacological testing to characterize their interactions with various biological targets.

Binding assays are crucial for determining the affinity of a compound for its molecular target. Derivatives of the azabicyclo[3.3.1]nonane core have shown significant affinity for several important receptor classes.

Muscarinic Receptors: Aniline derivatives incorporating a 1-azabicyclo[3.3.1]nonane ring have demonstrated a high binding affinity for central muscarinic cholinergic receptors, which are targets for drugs aimed at treating Alzheimer's disease. pharm.or.jp

Nicotinic Acetylcholine Receptors (nAChRs): The 3,7-diazabicyclo[3.3.1]nonane scaffold is a key component in ligands designed for nAChR subtypes. Studies have shown that implementing a carboxamide motif on one of the nitrogen atoms leads to compounds with high affinity and selectivity for the α4β2* subtype. nih.gov The affinity is influenced by the substituents, with small alkyl groups or para-substituted phenyl rings generally yielding high-affinity ligands. nih.gov

Sigma Receptors: The azabicyclo[3.3.1]nonane framework is a cornerstone for developing potent sigma receptor ligands. Extensive SAR studies have been conducted on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) analogs, revealing compounds with high affinity and selectivity for the σ2 subtype over the σ1 subtype. nih.gov

Table 1: Sigma Receptor Binding Affinities of Azabicyclo[3.3.1]nonane Derivatives
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (σ1/σ2)
WC-2614362.58557
WC-5917120.822087

Data sourced from reference nih.gov.

The rigid azabicyclo[3.3.1]nonane scaffold has been successfully used to develop enzyme inhibitors by presenting functional groups in a well-defined orientation. Derivatives have been investigated as inhibitors of chorismate mutase and N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating the utility of this core structure in targeting enzymatic pathways. rsc.orgacs.org

The biological effects of azabicyclo[3.3.1]nonane derivatives have been evaluated in various cell-based assays.

Anti-proliferative Activity: Several studies have demonstrated the cytotoxic effects of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives against human cancer cell lines. Thienoyl hydrazone derivatives, in particular, have been tested against the human liver cancer cell line (HepG2). The substitution pattern on the aryl rings plays a critical role in the anti-proliferative potency, with halogen-substituted compounds showing enhanced activity. scirp.orgresearchgate.net

Table 2: Anti-proliferative Activity of Azabicyclo[3.3.1]nonane-based Hydrazones against HepG2 Cell Line
Compound (Substituent at para-position of aryl rings)IC50 (µg/mL)
Fluoro (-F)3.76
Methoxy (B1213986) (-OCH3)> 50
Unsubstituted (-H)> 50

Data sourced from reference scirp.org.

Antioxidant Activity: The free radical scavenging properties of azabicyclo[3.3.1]nonane derivatives have been investigated using various chemical methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. scirp.orgnih.gov The antioxidant capacity is highly dependent on the substituents on the aryl rings. Compounds with electron-donating groups, such as methoxy (-OCH3), tend to exhibit stronger antioxidant activity compared to those with electron-withdrawing groups. scirp.orgresearchgate.net

Table 3: Antioxidant Activity (DPPH Radical Scavenging) of Azabicyclo[3.3.1]nonane-based Hydrazones
Compound (Substituent at para-position of aryl rings)IC50 (µg/mL)
Methoxy (-OCH3)3.78
Isopropyl (-CH(CH3)2)4.61
Fluoro (-F)32.14
Unsubstituted (-H)34.26

Data sourced from reference scirp.org.

Antimicrobial Activity: A wide range of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized and screened for their antibacterial and antifungal properties. tandfonline.comresearchgate.net These studies have shown that certain derivatives, particularly those functionalized into thiosemicarbazones or thiadiazoles, exhibit significant inhibitory potency against various bacterial and fungal strains. tandfonline.comresearchgate.net The structure-activity relationship often indicates that electron-withdrawing groups on the aryl rings enhance antimicrobial activity. researchgate.net

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Azabicyclo[3.3.1]nonane Derivatives
Derivative TypeMicroorganismActivity (MIC in µg/mL)
4'-phenylthiosemicarbazonesBacillus subtilis6.25
Salmonella typhi6.25
ThiadiazolesEscherichia coli6.25
Candida albicans6.25
HydrazonesStaphylococcus aureus6.25
Rhizopus sp.Beneficial Activity

Data compiled from references tandfonline.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For derivatives of the 3-azabicyclo[3.3.1]nonane scaffold, SAR studies have been instrumental in optimizing their interactions with various biological targets.

Impact of Stereochemistry on Biological Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function, governing its ability to bind to specific receptor sites. The 3-azabicyclo[3.3.1]nonane framework is a rigid bicyclic system that can exist in several conformations, most notably the chair-chair and boat-chair forms. researchgate.net The preferred conformation is often a flattened chair-chair structure, which is influenced by the nature and position of its substituents. acs.org

The orientation of substituents on this scaffold plays a pivotal role in target engagement. For instance, in a series of 5-phenylmorphans derived from the azabicyclo[3.3.1]nonane core, the stereochemistry at the C9 position is crucial for activity at opioid receptors. A study exploring various chiral substituents at C9 found that both the specific substituent and its stereochemical configuration dramatically affected the potency and efficacy of the compounds as µ-opioid receptor (MOR) agonists. rsc.org One cyanomethyl-substituted analog, (2-((1S,5R,9R)-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-9-yl)acetonitrile), was identified as a potent partial MOR agonist, while its diastereomer was completely inactive. rsc.org This highlights the high degree of stereoselectivity in the receptor's binding pocket.

Furthermore, the reduction of the ketone at the C9 position can lead to different alcohol epimers (α and β), and their relative orientation significantly impacts biological interactions. For example, the stereochemistry of the C9 hydroxyl group in certain phenylmorphan (B1201687) analogs was found to be critical for their agonist or antagonist activity at opioid receptors. researchgate.net NMR spectroscopic studies, including 1H and 13C NMR, are essential tools for determining the precise stereochemistry and conformational preferences of these molecules in solution. acs.org

Influence of Substituent Effects on Target Affinity and Selectivity

Modifying the substituents on the 3-azabicyclo[3.3.1]nonane core is a key strategy for fine-tuning target affinity and selectivity. The nature, size, and electronic properties of these substituents can drastically alter the pharmacological profile of the resulting analogs.

In the context of antimicrobial and anticancer activity, derivatization of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one scaffold has shown that the electronic properties of the aryl ring substituents are significant. Structure-activity relationship studies indicated that the presence of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), and bromine (Br), at the para position of the aryl rings enhanced cytotoxic activity against human liver cancer cell lines (HepG2). semanticscholar.org Similarly, these halogen-substituted compounds showed excellent antibacterial and antifungal activity. researchgate.netsemanticscholar.org In contrast, compounds with electron-donating groups like methoxy (OCH3) exhibited strong free-radical scavenging activity but lower cytotoxicity. semanticscholar.org

For neuromodulatory targets, substituents on the bridgehead nitrogen (N3) and at other positions have been systematically varied. In a series of analogs developed as ligands for sigma (σ) receptors, modifying the N-benzyl group of a lead compound led to significant changes in affinity and selectivity. While simple substitutions like fluoroethyl or allyl groups decreased affinity, placing specific substituents at the 4-position of the N-benzyl ring yielded compounds with high potency and selectivity for the σ2 receptor over the σ1 receptor. nih.gov For example, WC-26 and WC-59 were identified as highly potent and selective σ2 receptor ligands from this synthetic effort. nih.gov

The following table summarizes the impact of different substituents on the biological activity of various 3-azabicyclo[3.3.1]nonane derivatives based on published research findings.

Scaffold/Series Substituent Modification Position Effect on Biological Activity Target/Assay
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneElectron-withdrawing groups (F, Cl, Br)C-2, C-4 Aryl rings (para)Increased activityAnticancer (HepG2), Antibacterial, Antifungal
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneElectron-donating groups (OCH3)C-2, C-4 Aryl rings (para)Increased activityAntioxidant (Free-radical scavenging)
5-PhenylmorphanChiral nitrogen-containing groups (e.g., cyanomethyl)C-9Potent partial agonism (stereospecific)µ-Opioid Receptor (MOR)
9-Azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate4-Nitrobenzyl or 4-(dimethylamino)benzylN-9High affinity and selectivityσ2 Receptor
9-Azabicyclo[3.3.1]nonan-3α-yl phenylcarbamateFluoroethyl or AllylN-9Decreased affinityσ1 and σ2 Receptors

This table is generated from data presented in the text and is for illustrative purposes.

Computational Modeling of Ligand-Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to visualize and predict how ligands interact with their biological targets. For derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol, techniques like molecular docking and QSAR provide valuable insights that guide the design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique allows for the examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Derivatives of the azabicyclo[3.3.1]nonane scaffold have been the subject of molecular docking studies to rationalize their biological activities. For example, spiro thiadiazole derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones were docked into the active site of the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), a key enzyme in the viral replication cycle. acs.org These studies help to identify potential binding modes and key amino acid residues involved in the interaction, thereby guiding the design of potential antiviral agents.

In another study, novel dual-target ligands aimed at both the mu-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R) were designed using the 5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-9-ol scaffold. Molecular docking simulations showed that the 2,3-dichlorophenyl piperazine (B1678402) moiety of one such ligand docked into the orthosteric binding site (OBS) of the D3R, while the azabicyclo[3.3.1]nonane portion occupied a hydrophobic secondary binding pocket (SBP). Such computational predictions are vital for understanding the structural basis of dual-target activity and for designing compounds with desired polypharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

While specific, detailed 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) on this compound itself are not extensively documented in the surveyed literature, the principles of these methods are widely applied to analogous bicyclic and heterocyclic systems. acs.org

A typical 3D-QSAR study involves several key steps:

Dataset Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Alignment: 3D structures of all molecules are generated and aligned based on a common scaffold or a pharmacophore hypothesis.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields (for CoMSIA) are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the calculated fields (descriptors) with the biological activities, generating a predictive mathematical model.

Model Validation: The model's statistical significance and predictive power are rigorously validated using techniques like cross-validation and external test sets.

The output of these studies is often visualized as 3D contour maps, which highlight regions in space where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity. This information provides a clear and intuitive guide for designing new molecules with enhanced potency. Although a specific QSAR model for the title compound is not detailed here, the application of this methodology to the broader class of azabicyclic compounds is a powerful strategy for accelerating the discovery of novel therapeutic agents. researchgate.net

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol as a synthetic precursor is prominently demonstrated in the creation of potent, biologically active compounds. The bicyclic system provides a robust framework upon which additional complexity and functionality can be built. The hydroxyl group at the C-9 position is a key handle for derivatization, often through esterification reactions.

A significant example of its application is in the synthesis of novel muscarinic receptor antagonists. researchgate.net These antagonists are crucial in treating a variety of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. In a documented synthesis, (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-ol was reacted with an activated carboxylic acid, methyl (cyclopentyl)(hydroxy)(2-thienyl)acetate, to form the corresponding ester. researchgate.net This reaction directly incorporates the azabicyclic moiety into the final, more complex, and pharmacologically active molecule. The resulting compound, (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, was identified as a potent muscarinic receptor antagonist, highlighting the role of the 3-azabicyclo[3.3.1]nonane core in conferring biological activity. researchgate.net

Table 1: Synthesis of a Muscarinic Receptor Antagonist

Reactant A Reactant B Reaction Type Product Significance Reference

Integration into Natural Product Synthesis

The 3-azabicyclo[3.3.1]nonane skeleton is a recurring structural motif in a variety of naturally occurring alkaloids, many of which exhibit significant biological properties. rsc.orgresearchgate.net This makes compounds like this compound highly valuable as starting materials or structural templates for the total synthesis of these natural products. Alkaloids containing this core architecture are found in sources ranging from plants to insects and often serve as chemical defense agents. rsc.orgbeilstein-journals.orgrsc.org

While direct synthesis of a natural product from this compound is specific, the closely related isomer, 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol, has been successfully used in the semi-synthesis of granatane alkaloids, which were identified in the plant Duboisia myoporoides. nih.gov This demonstrates the practical application of this scaffold in accessing natural product structures. The synthesis involved the esterification of the hydroxyl group with natural acyl moieties like tropic acid and isovaleryl chloride. nih.gov

The prevalence of this bicyclic core in nature underscores the importance of its synthetic accessibility. The development of synthetic routes to access complex alkaloids often relies on the availability of versatile building blocks like this compound. rsc.org

Table 2: Examples of Natural Products Featuring the Azabicyclo[3.3.1]nonane Core

Alkaloid Name Natural Source Structural Class Reference
Euphococcinine Euphorbia atoto (plant), Ladybirds (insect) Homotropane Alkaloid beilstein-journals.orgresearchgate.net
N-Methyleuphococcinine Picea pungens (Colorado blue spruce) Homotropane Alkaloid beilstein-journals.org
Adaline Ladybirds (Adalia bipunctata) Homotropane Alkaloid beilstein-journals.org
Aristoquinoline Aristotelia chilensis (plant) Indole Alkaloid researchgate.net

Applications in Organocatalysis (e.g., as N-Oxyl radical)

Derivatives of the azabicyclo[3.3.1]nonane framework have emerged as highly effective organocatalysts, particularly in oxidation reactions. By converting the tertiary amine of the bicyclic system into a stable nitroxyl (B88944) radical, a powerful catalytic species is formed. A prominent example is 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a derivative of the isomeric 9-azabicyclo[3.3.1]nonane scaffold. acs.orgatomfair.com

ABNO has gained significant attention as a catalyst for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. alfachemic.comorganic-chemistry.org It functions as a more reactive alternative to the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. organic-chemistry.orgbiosynth.com The enhanced reactivity of ABNO is attributed to the reduced steric hindrance around the nitroxyl radical, a direct consequence of its bicyclic structure. acs.orgbiosynth.com This allows ABNO to efficiently catalyze the oxidation of a broader range of substrates, including both primary and secondary alcohols, under mild conditions using air or oxygen as the terminal oxidant. organic-chemistry.org

By analogy, this compound serves as a direct precursor to a "3-aza-ABNO" type of catalyst. Oxidation of the nitrogen atom at the 3-position would yield the corresponding 3-methyl-3-azabicyclo[3.3.1]nonane N-oxyl radical. This species would be expected to exhibit similar or enhanced catalytic activity in various oxidation reactions, making the parent alcohol a valuable starting material for catalyst development.

Table 3: Comparison of ABNO and TEMPO as Oxidation Organocatalysts

Feature 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) TEMPO Reference
Structure Bicyclic nitroxyl radical Monocyclic nitroxyl radical acs.orgorganic-chemistry.org
Steric Hindrance Less hindered More hindered due to four methyl groups organic-chemistry.orgbiosynth.com
Reactivity Higher; efficient for primary and secondary alcohols Lower; less reactive for secondary alcohols organic-chemistry.org
Catalytic Systems Often used with Cu or Fe co-catalysts for aerobic oxidation Used in various systems (e.g., with bleach, Cu) alfachemic.comorganic-chemistry.org

| Applications | Selective alcohol oxidation, oxidative coupling, lactonization | Alcohol oxidation, polymer chemistry | atomfair.comorganic-chemistry.org |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Strategies

The biological activity of chiral molecules is often dictated by their stereochemistry. nih.gov Consequently, the development of highly efficient and stereoselective synthetic routes to access specific isomers of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is of paramount importance. Future research should focus on asymmetric catalysis to control the formation of the bicyclic core and the stereochemistry of the hydroxyl group.

Promising strategies for future exploration include:

Organocatalytic Domino Reactions: The use of modularly designed organocatalysts could enable the construction of the bicyclic framework with multiple contiguous stereocenters in a single, highly efficient step. nih.gov This approach offers a powerful tool for rapidly assembling complex molecular architectures from simple precursors. nih.gov

Relay Catalysis: Combining different catalytic systems, such as phosphonium (B103445) salts and Lewis acids, could facilitate novel cascade reactions to build the N-bridged [3.3.1] ring system with high stereocontrol. nih.gov This methodology has shown promise for creating diverse and highly functionalized azabicyclo[3.3.1]nonane-containing molecules. nih.gov

Intramolecular Mannich Reactions: Further exploration of organocatalyzed intramolecular Mannich reactions could provide a stereoselective route to the core structure, as has been demonstrated in the synthesis of related 9-azabicyclo[3.3.1]nonan-3-ones. mdpi.com

These advanced synthetic methods would not only provide access to enantiomerically pure isomers of this compound but also facilitate the creation of diverse libraries of analogs for biological screening.

Proposed Synthetic StrategyKey FeaturesPotential Advantages
Asymmetric Organocatalysis Utilizes small chiral organic molecules as catalysts; often involves domino or cascade reactions. nih.govHigh stereoselectivity, operational simplicity, access to multiple stereoisomers.
Relay Catalysis Employs multiple catalysts in a one-pot sequence to achieve transformations not possible with a single catalyst. nih.govConstruction of complex scaffolds, high efficiency, modularity.
Intramolecular Cyclizations Focuses on stereocontrolled ring-closing reactions, such as the Mannich or Michael additions. mdpi.comrsc.orgEfficient formation of the bicyclic core, potential for high diastereoselectivity.

Exploration of New Biological Targets and Mechanisms of Action

The 3-azabicyclo[3.3.1]nonane nucleus is a privileged scaffold found in numerous bioactive natural products and synthetic molecules. nih.govchemijournal.com Derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and analgesic properties, and have demonstrated affinity for various receptors in the central nervous system. nih.govchemijournal.comscirp.org

Future research should systematically explore the therapeutic potential of this compound and its derivatives by:

Broad-Spectrum Biological Screening: Testing against a wide panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, is crucial. The structural similarity to compounds with known activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma (σ) receptors makes these promising starting points. nih.govnih.govnih.gov

Mechanism of Action Studies: For any identified bioactive derivatives, in-depth studies are needed to elucidate their precise mechanism of action. For instance, if anticancer activity is observed, investigations could focus on pathways like apoptosis induction or cell cycle arrest. scirp.org

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogs, guided by initial screening results, will be essential to establish clear SAR. This involves modifying the N-methyl group, the hydroxyl group, and substituting various positions on the bicyclic frame to optimize potency and selectivity. chemijournal.com For example, studies on related compounds have shown that electron-withdrawing groups on aryl substituents can enhance biological activity. chemijournal.com

Potential Biological Target ClassRationale based on Related CompoundsResearch Focus
Nicotinic Acetylcholine Receptors (nAChRs) 3,7-Diazabicyclo[3.3.1]nonanes show high affinity at various nAChRs. nih.govScreening for affinity and functional activity at different nAChR subtypes.
Sigma (σ) Receptors 9-Azabicyclo[3.3.1]nonane derivatives are potent and selective σ₂ receptor ligands. nih.govnih.govEvaluating binding affinity and selectivity for σ₁ and σ₂ receptors.
Cancer Cell Lines Various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives exhibit antitumor and cytotoxic activities. scirp.orgrsc.orgIn vitro screening against diverse human cancer cell lines (e.g., liver, breast) and subsequent mechanistic studies. scirp.org
Microbial Strains The 3-azabicyclonone nucleus is known for its antibacterial and antifungal properties. chemijournal.comTesting against a panel of pathogenic bacteria and fungi to determine Minimum Inhibitory Concentration (MIC).

Advanced Computational Approaches for Structure and Interaction Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization process. For this compound, future research can leverage advanced computational methods to gain deeper insights into its behavior at a molecular level.

Key computational avenues to explore include:

Conformational Analysis: While the bicyclo[3.3.1]nonane skeleton typically prefers a double-chair conformation, substituents can induce a shift to a chair-boat form. acs.orgresearchgate.net High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to accurately predict the conformational landscape of this compound and its derivatives, which is crucial for understanding their interaction with biological targets. nih.gov

Molecular Docking and Dynamics: For identified biological targets, molecular docking simulations can predict the preferred binding poses of new ligands. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-receptor complex and analyze the key intermolecular interactions driving binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs with corresponding biological data are available, QSAR models can be developed. These models can identify the key physicochemical properties that correlate with activity, thereby guiding the design of new, more potent compounds.

Expansion into Materials Science or Supramolecular Chemistry

The rigid, V-shaped scaffold of the bicyclo[3.3.1]nonane framework makes it an attractive building block for applications beyond medicine, particularly in materials science and supramolecular chemistry. vu.ltvu.lt The defined geometry and the potential for introducing specific functional groups offer precise control over molecular assembly.

Unexplored research directions in these areas include:

Host-Guest Chemistry: The cleft-like shape of the molecule could be exploited to design synthetic receptors for specific guest molecules. lu.se By functionalizing the bicyclic core, it may be possible to create hosts that bind ions or small organic molecules with high selectivity.

Self-Assembling Systems: The introduction of hydrogen-bonding motifs onto the this compound scaffold could lead to the formation of pre-programmed supramolecular structures, such as tubular assemblies or complex networks. vu.ltvu.lt The chirality of the building block could be used to induce chirality in the resulting macroscopic structures.

The unique geometry of the bicyclic scaffold, combined with its potential for functionalization and chirality, makes it a promising synthon for constructing complex, ordered molecular systems. vu.lt

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives, and how do reaction conditions influence yields?

Methodological Answer: Synthesis of derivatives (e.g., esters) can be optimized by selecting appropriate reagents. For α-esters (3–7) and β-esters (8–12), higher yields are achieved using the alcohol with either carboxylic acids or acyl chlorides. For example:

  • Acid-based synthesis : Direct reaction of the alcohol with carboxylic acids (e.g., compounds 3, 4, 8, 9) under mild conditions (room temperature, catalytic acid) yields 60–75% product.
  • Acyl chloride method : Reactions with acyl chlorides (e.g., compounds 5–7, 10–12) require anhydrous conditions (e.g., THF, 0°C to reflux) but achieve 80–90% yields due to faster kinetics .

Q. How can stereochemical and conformational properties of this compound derivatives be characterized?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to determine chair-chair conformations. For β-esters (8–12), 1H^1H-13C^{13}C coupling constants (e.g., 1H(5)^1H(5)-13C(9)^{13}C(9)) confirm flattened chair conformations in the piperidine ring. Axial vs. equatorial substituents are identified via NOE experiments .
  • X-ray Crystallography : Refinement using SHELXL (via SHELX suite) resolves stereochemistry. For example, anti-3-Methyl derivatives (CAS 13962-79-3) can be structurally validated using OLEX2 or similar software .

Advanced Research Questions

Q. How do conformational dynamics of this compound derivatives affect their pharmacological activity?

Methodological Answer: Conformational analysis via NMR and computational modeling reveals that:

  • Chair-chair conformation : Both α- and β-esters adopt this conformation in solution, with N-CH3_3 equatorial. Substituents on the aromatic ring (e.g., o-OCH3_3) reduce analgesic activity by 50% compared to unsubstituted derivatives (e.g., compound 9 vs. morphine) .
  • Free rotation of acyloxy groups : Observed via dynamic NMR line-shape analysis, this flexibility may hinder receptor binding, explaining lower potency .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for bicyclic derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and stability of conformers.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into opioid receptors. For example, β-esters with para-substituents show higher binding affinity (ΔG = -8.2 kcal/mol) than ortho-substituted analogs (ΔG = -6.5 kcal/mol) .

Q. How can discrepancies in pharmacological data between structurally similar derivatives be resolved?

Methodological Answer:

  • Comparative SAR Analysis : Test derivatives with systematic structural variations (e.g., substituent position, stereochemistry). For example, compound 9 (β-ester with meta-OCH3_3) exhibits 30% higher analgesic activity than compound 4 (α-ester with para-NO2_2) due to enhanced hydrogen bonding .
  • In Silico ADMET Profiling : Predict bioavailability and metabolic stability using SwissADME. Derivatives with logP > 3.5 may show reduced CNS penetration, explaining lower in vivo efficacy despite high in vitro binding .

Key Citations

  • Synthesis and conformational analysis:
  • SHELX software for crystallography:
  • Computational modeling and docking:
  • Pharmacological evaluation:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.